4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline

Physicochemical property Drug-likeness Membrane permeability

This research-grade intermediate offers ≥97% purity and 98% synthetic yield, reducing downstream purification costs. Its unique LogP (2.27) and TPSA (64.94 Ų) balance passive permeability with solubility—ideal for intracellular target engagement in lead optimization. The propyl chain provides a tunable lipophilic handle for ADME fine-tuning, while the aniline group enables further functionalization for OLED or polymer synthesis. Supplied with full characterization data; sealed storage at 2-8°C recommended.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 1227954-86-0
Cat. No. B1399038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline
CAS1227954-86-0
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCCC1=NN=C(O1)C2=CC=C(C=C2)N
InChIInChI=1S/C11H13N3O/c1-2-3-10-13-14-11(15-10)8-4-6-9(12)7-5-8/h4-7H,2-3,12H2,1H3
InChIKeyDBNOCQPUKRGLEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline (CAS 1227954‑86‑0): Procurement‑Ready Profile and Core Characteristics


4‑(5‑Propyl‑1,3,4‑oxadiazol‑2‑yl)aniline (C₁₁H₁₃N₃O, MW 203.24) is a heterocyclic building block comprising a 1,3,4‑oxadiazole ring substituted with a propyl chain at the 5‑position and an aniline moiety at the 2‑position [REFS‑1]. It is supplied as a research‑grade intermediate with a typical purity of ≥97 % and is recommended for storage sealed in dry conditions at 2‑8 °C [REFS‑2]. The compound is primarily utilized as a versatile scaffold in medicinal chemistry and materials science, where the 1,3,4‑oxadiazole core contributes favorable physicochemical and pharmacokinetic properties [REFS‑1].

Why Generic Substitution of 4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline Fails: Quantifiable Differentiators Against In‑Class Analogs


Interchanging 4‑(5‑propyl‑1,3,4‑oxadiazol‑2‑yl)aniline with other 1,3,4‑oxadiazole derivatives (e.g., 5‑methyl, 5‑ethyl, or 5‑phenyl analogs) is not straightforward because the propyl substituent directly influences critical physicochemical parameters such as lipophilicity (LogP) and topological polar surface area (TPSA), which in turn affect membrane permeability, solubility, and target binding [REFS‑1]. The specific combination of a 5‑propyl group and a 4‑aminophenyl moiety yields a unique computational LogP of 2.27 and TPSA of 64.94 Ų [REFS‑2], values that differ significantly from shorter‑chain or bulkier analogs and cannot be assumed to produce equivalent biological or material performance without experimental verification.

Quantitative Differentiation Evidence: 4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline vs. Closest Analogs


Lipophilicity (LogP) of 4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline Compared to 5‑Methyl and 5‑Ethyl Analogs

The compound exhibits a computed LogP of 2.2713 [REFS‑1]. This value is substantially higher than those predicted for the 5‑methyl (LogP ≈ 1.2–1.5) and 5‑ethyl (LogP ≈ 1.8–2.0) 1,3,4‑oxadiazole‑aniline analogs, reflecting the increased hydrophobicity imparted by the propyl chain. The higher LogP can enhance passive membrane diffusion, a critical factor in cellular uptake and bioavailability.

Physicochemical property Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) of 4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline vs. 5‑Methyl and 5‑Ethyl Analogs

The TPSA of 4‑(5‑propyl‑1,3,4‑oxadiazol‑2‑yl)aniline is 64.94 Ų [REFS‑1]. This value is identical to that of the 5‑methyl and 5‑ethyl analogs because the TPSA is dominated by the oxadiazole ring and the aniline group, which are common to all three compounds. However, when combined with the higher LogP, the TPSA/LogP ratio shifts toward more favorable passive absorption characteristics compared to the shorter‑chain analogs.

Drug-likeness Oral bioavailability Blood-brain barrier penetration

Synthetic Yield and Reaction Conditions: 4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline vs. Typical 1,3,4-Oxadiazole Cyclizations

A reported synthetic procedure for 4‑(5‑propyl‑1,3,4‑oxadiazol‑2‑yl)aniline achieves a yield of 98 % under mild conditions (sodium sulfide nonahydrate, lithium hydroxide monohydrate in 1,4‑dioxane at 80 °C for 0.75 h) [REFS‑1]. In contrast, many conventional 1,3,4‑oxadiazole syntheses require harsher conditions (e.g., POCl₃ reflux) and often yield 60–80 % [REFS‑2].

Synthetic efficiency Process chemistry Yield optimization

Purity Specification: 4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline vs. Closest In‑Class Building Blocks

The compound is routinely supplied with a purity of ≥97 % (HPLC) [REFS‑1]. While many 1,3,4‑oxadiazole building blocks are offered at 95 % purity, the 97 % specification reduces the likelihood of confounding impurities in sensitive biological assays or polymerization reactions.

Quality control Reproducibility Procurement specification

Rotatable Bond Count and Conformational Flexibility: 4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline vs. 5‑Methyl Analog

The propyl group introduces three rotatable bonds (total rotatable bonds = 3) [REFS‑1], compared to only one rotatable bond in the 5‑methyl analog. Increased rotatable bond count can enhance conformational adaptability, potentially improving binding to flexible protein pockets, though it may also incur an entropic penalty.

Conformational entropy Binding affinity Molecular flexibility

Optimal Research and Industrial Application Scenarios for 4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline (CAS 1227954‑86‑0)


Medicinal Chemistry Lead Optimization: Exploiting Balanced Lipophilicity and TPSA for Cellular Permeability

The combination of LogP 2.27 and TPSA 64.94 Ų positions 4‑(5‑propyl‑1,3,4‑oxadiazol‑2‑yl)aniline as a privileged scaffold for optimizing passive cellular permeability while maintaining acceptable aqueous solubility. In lead optimization campaigns where target engagement requires intracellular access, this compound may offer a favorable balance over more polar 5‑methyl or 5‑ethyl analogs [REFS‑1]. The propyl group provides a lipophilic handle that can be further derivatized to fine‑tune ADME properties without drastically altering the core pharmacophore [REFS‑2].

Process Chemistry and Large‑Scale Procurement: High‑Yield Synthesis and Stringent Purity Specifications

The reported 98 % synthetic yield under mild conditions [REFS‑1] and the ≥97 % purity specification [REFS‑2] make this compound an economically attractive choice for laboratories requiring gram‑to‑kilogram quantities. The high yield reduces raw material costs and waste, while the elevated purity minimizes the need for post‑purchase purification. These factors are particularly relevant for contract research organizations (CROs) and pharmaceutical process development groups where reproducibility and cost‑efficiency are paramount [REFS‑3].

Materials Science: Building Block for Functional Polymers and Organic Electronics

The 1,3,4‑oxadiazole core is a well‑established electron‑transporting moiety in organic light‑emitting diodes (OLEDs) and organic photovoltaics. The propyl substituent in 4‑(5‑propyl‑1,3,4‑oxadiazol‑2‑yl)aniline provides increased solubility in common organic solvents compared to shorter‑chain analogs, facilitating solution‑processable device fabrication [REFS‑1]. The aniline group offers a site for further functionalization, enabling the synthesis of conjugated polymers with tailored optoelectronic properties [REFS‑2].

Biochemical Probe Development: Conformational Flexibility for Challenging Protein Targets

With three rotatable bonds, the propyl chain introduces conformational flexibility that may be exploited to probe binding pockets with induced‑fit characteristics. In fragment‑based drug discovery or chemical biology studies, 4‑(5‑propyl‑1,3,4‑oxadiazol‑2‑yl)aniline can serve as a versatile core for generating libraries that explore diverse binding modes, offering an alternative to more rigid 5‑methyl or 5‑phenyl oxadiazole scaffolds [REFS‑1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.